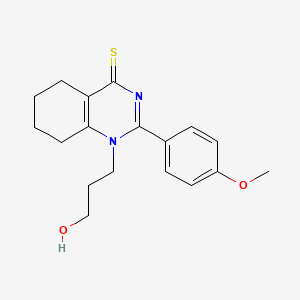

1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

1-(3-Hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a quinazoline-derived compound characterized by a bicyclic core with a thione group at position 2. Key structural features include:

- A 4-methoxyphenyl group at position 2, which may enhance aromatic interactions in biological systems.

- The hexahydroquinazoline scaffold, which imparts conformational flexibility.

Propriétés

IUPAC Name |

1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-14-9-7-13(8-10-14)17-19-18(23)15-5-2-3-6-16(15)20(17)11-4-12-21/h7-10,21H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVVWYFRFFOGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-hydroxypropylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The thione group can be reduced to a thiol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a thiol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of 1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural differences and similarities with analogs from the evidence:

Key Observations :

Comparison with Target Compound :

Activité Biologique

1-(3-hydroxypropyl)-2-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (commonly referred to as compound 1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of compound 1, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of 342.48 g/mol. Its structure includes a hexahydroquinazoline core with a hydroxyl and methoxy substituent, which may influence its biological properties.

Research indicates that compound 1 exhibits various biological activities, primarily through the modulation of specific biochemical pathways:

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Properties : Compound 1 has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : Studies have indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress or excitotoxicity.

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cell Viability Assays : Compound 1 was tested on various cancer cell lines (e.g., HeLa and MCF-7) using MTT assays. Results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects against these cancer cells.

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with compound 1 led to an increase in Annexin V-positive cells, indicating the induction of apoptosis in cancer cell lines.

In Vivo Studies

In vivo studies have further elucidated the biological activity of compound 1:

- Neuroprotective Study : In a mouse model of cerebral ischemia, compound 1 significantly prolonged survival time and reduced neurological deficits compared to control groups. This suggests its potential as a neuroprotective agent.

- Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of compound 1 resulted in a significant reduction in paw edema compared to untreated controls.

Data Table of Biological Activities

Case Study 1: Neuroprotection in Cerebral Ischemia

In a controlled experiment involving Kunming mice subjected to bilateral carotid artery occlusion, compound 1 was administered intraperitoneally. The results indicated that mice treated with compound 1 exhibited significantly longer survival times compared to those receiving saline (control). This study highlights the potential application of compound 1 in neuroprotective therapies for stroke patients.

Case Study 2: Anticancer Properties

A study investigating the anticancer properties of compound 1 involved treating various human cancer cell lines with different concentrations over a period. The results showed that at higher concentrations, there was a marked reduction in cell proliferation and induction of apoptosis. This positions compound 1 as a candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.